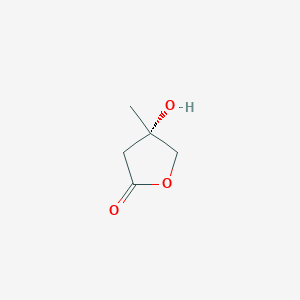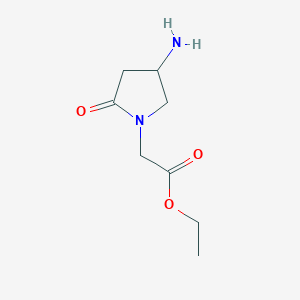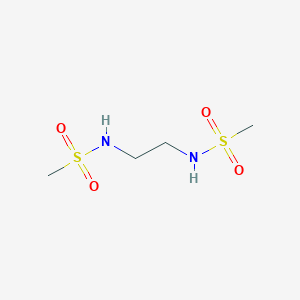
4-Cyclopropoxy-2,6-difluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-2,6-difluorobenzonitrile is an organic compound with the molecular formula C10H7F2NO It is a derivative of benzonitrile, characterized by the presence of cyclopropoxy and difluoro substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2,6-difluorobenzonitrile typically involves the reaction of 2,6-difluorobenzonitrile with cyclopropyl alcohol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 2,6-difluorobenzonitrile, a precursor to this compound, involves the fluorination of 2,6-dichlorobenzonitrile using sulfolane as a solvent and a low-grade polyaliphatic alcohol ether compound as a catalyst. The reaction is conducted at temperatures ranging from 170 to 250°C under normal pressure .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-2,6-difluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The cyclopropoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products
Nucleophilic Substitution: Formation of substituted amines or thiols.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-2,6-difluorobenzonitrile has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-2,6-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in biological processes. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to altered cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Difluorobenzonitrile: A precursor to 4-Cyclopropoxy-2,6-difluorobenzonitrile, used in the synthesis of various organic compounds.
4-Cyclopropoxybenzonitrile: Lacks the difluoro substituents, resulting in different chemical properties and reactivity.
2,6-Dichlorobenzonitrile: Used in the industrial production of 2,6-difluorobenzonitrile, with different halogen substituents affecting its reactivity.
Uniqueness
This compound is unique due to the presence of both cyclopropoxy and difluoro substituents, which confer distinct chemical properties and reactivity compared to similar compounds. These structural features make it a valuable intermediate in the synthesis of complex organic molecules and potential drug candidates .
Propiedades
Fórmula molecular |
C10H7F2NO |
|---|---|
Peso molecular |
195.16 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C10H7F2NO/c11-9-3-7(14-6-1-2-6)4-10(12)8(9)5-13/h3-4,6H,1-2H2 |
Clave InChI |
WXETZDTYAAPOOP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=CC(=C(C(=C2)F)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine](/img/structure/B12835943.png)


![8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12835963.png)

![2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiazolidin-4-one](/img/structure/B12835977.png)
![[3R-[3A,4A,5B(S*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B12835981.png)
![Pyrido[2,3-c]pyridazin-4(1h)-one](/img/structure/B12835986.png)
![Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12835987.png)



